molecular formula C14H19FN2O B4923610 3-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide

3-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B4923610
M. Wt: 250.31 g/mol
InChI Key: WWIYXOWAKJMCHV-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide is a synthetic organic compound that features a fluorine atom, a piperidine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 2-(piperidin-1-yl)ethanol.

    Amidation Reaction: The 3-fluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 2-(piperidin-1-yl)ethanol in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles (amines, thiols), catalysts (palladium, copper)

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Secondary amines

    Substitution: Substituted benzamide derivatives

Scientific Research Applications

3-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study the effects of fluorine substitution on biological activity and receptor binding.

    Chemical Biology: Researchers use this compound to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s binding affinity to certain receptors, while the piperidine ring contributes to its overall pharmacokinetic properties. The compound may act as an agonist or antagonist at various receptor sites, modulating signaling pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide: Unique due to the presence of a fluorine atom and a piperidine ring.

    N-[2-(piperidin-1-yl)ethyl]benzamide: Lacks the fluorine atom, which may result in different biological activity and receptor binding properties.

    3-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide: Similar structure but with a chlorine atom instead of fluorine, leading to variations in chemical reactivity and biological effects.

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties such as increased metabolic stability, enhanced binding affinity to certain receptors, and altered electronic characteristics. These features make it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

3-fluoro-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c15-13-6-4-5-12(11-13)14(18)16-7-10-17-8-2-1-3-9-17/h4-6,11H,1-3,7-10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIYXOWAKJMCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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